molecular formula C8H14ClNO2 B2916076 (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2247107-40-8

(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2916076
CAS No.: 2247107-40-8
M. Wt: 191.66
InChI Key: AXIHKDVXCIDJAW-QKVQOOBNSA-N
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Description

This bicyclic amino acid derivative features a rigid norbornane scaffold with stereospecific substitution: an amino group at position 5 and a carboxylic acid at position 2, both in the endo configuration. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₈H₁₄ClNO₂ (MW: 191.66 g/mol), and it is cataloged under CAS numbers such as rac-(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride . The stereochemistry and bicyclic framework are critical for its interactions with biological targets, such as transport systems at the blood-brain barrier (BBB) .

Properties

IUPAC Name

(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(7)2-6(4)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIHKDVXCIDJAW-QKVQOOBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-40-8
Record name rac-(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functionalization: The precursor undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions including amination and carboxylation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the functionalization steps.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets stringent purity standards through analytical methods like HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Synthesis: Serves as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

    Protein Engineering: Utilized in the design of novel proteins with enhanced stability.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: Employed in the synthesis of polymers with unique mechanical properties.

    Agriculture: Explored for its potential use in developing agrochemicals.

Mechanism of Action

The mechanism by which (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key differences among bicyclo[2.2.1]heptane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry/Substituents Key Structural Features Biological Relevance
Target Compound: (1R,2R,4R,5R)-5-Amino-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 All-R configuration; amino (C5), carboxylic acid (C2) Fully saturated bicyclo[2.2.1]heptane; endo substituents Binds L-system transporters at BBB; potential for CNS drug delivery
(1R,2S,4S)-2-Amino-2-carboxylic acid hydrochloride () C₈H₁₄ClNO₂ 191.65 Mixed stereochemistry (1R,2S,4S) Saturated scaffold; amino and carboxylic acid at C2 Stereochemistry may reduce BBB transporter affinity compared to target compound
(±)-cis-(exo)-3-Amino-2-carboxylic acid hydrochloride () C₈H₁₄ClNO₂ 191.66 Racemic mixture; exo-3-amino, cis configuration Saturated scaffold; amino at C3 instead of C5 Altered substituent position likely impacts transporter specificity
(1R,2R,4R)-2-Amino-1,7,7-trimethyl derivative hydrochloride () C₁₁H₂₀ClNO₂ 241.74 Additional methyl groups at C1 and C7 Increased lipophilicity; steric hindrance Enhanced membrane permeability but reduced solubility; niche applications
(1S,2R,3S,4R)-3-Aminohept-5-ene-2-carboxylic acid hydrochloride () C₈H₁₂ClNO₂ 189.64 Unsaturated ring (hept-5-ene) Reduced rigidity; conjugated double bond Altered binding kinetics due to ring flexibility; potential for novel interactions
rel-(1R,2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride () C₇H₁₃ClN₂O₂ 192.65 Nitrogen at C1 (aza substitution) Electronic structure modified Potential for unique receptor interactions due to altered charge distribution

Physicochemical and Functional Comparisons

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base or methylated derivatives (e.g., ).
  • Lipophilicity : Methyl groups () and unsaturated bonds () increase logP values, affecting BBB penetration and metabolic stability.
  • Stereochemical Impact : The all-R configuration in the target compound optimizes binding to the L-system transporter (Km ~0.30 µM for phenylalanine), whereas mixed stereochemistry () or exo substituents () reduce affinity .

Biological Activity

(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride, often referred to as BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), is a bicyclic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves several steps:

  • Starting Material : The process typically begins with norbornene derivatives.
  • Reactions : Key reactions include substrate-controlled α-carboxylation and Curtius rearrangement, which yield high diastereoselectivity (up to 35:1) for the desired isomers .
  • Final Product : The final product is obtained through chemoselective ester cleavage and hydrolysis .

The primary biological activity of BCH is its role as an activator of glutamate dehydrogenase (GDH), an enzyme critical in the metabolism of amino acids and neurotransmitter regulation. GDH activation leads to increased energy production in neuronal cells and has been linked to neuroprotective effects against glutamate-induced toxicity .

Therapeutic Potential

  • Neuroprotection : Studies indicate that BCH provides protective effects against oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Metabolic Regulation : BCH influences metabolic pathways by modulating the activity of GDH, which can enhance mitochondrial function and energy metabolism in cells .
  • Anticonvulsant Properties : Preliminary studies have shown that BCH may exhibit anticonvulsant effects, making it a candidate for further exploration in epilepsy treatment.

Case Studies

Several studies have documented the effects of BCH:

  • Study 1 : In a model of oxidative stress-induced neuronal damage, BCH demonstrated a significant reduction in cell death compared to controls, indicating its protective role against neurotoxicity.
  • Study 2 : Research involving diabetic mice showed that BCH administration improved glucose metabolism and reduced hyperglycemia by enhancing GDH activity.

Data Table: Biological Effects of BCH

Biological Activity Effect Observed Reference
NeuroprotectionReduced oxidative stress-induced damage
Metabolic enhancementImproved glucose metabolism
Anticonvulsant activityPotential reduction in seizure frequencyOngoing studies

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